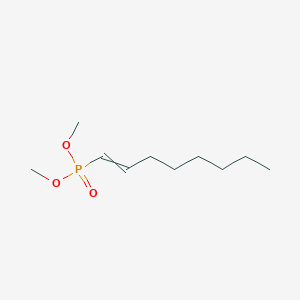
Dimethyl oct-1-EN-1-ylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl oct-1-EN-1-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an octenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl oct-1-EN-1-ylphosphonate can be synthesized through various methods, including the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate. Another method involves the use of palladium-catalyzed cross-coupling reactions between H-phosphonate diesters and vinyl halides under microwave irradiation . These reactions typically occur under mild conditions and can be completed within a short time frame.
Industrial Production Methods
Industrial production of this compound often involves large-scale adaptations of the synthetic methods mentioned above. The use of copper-catalyzed reactions with diaryliodonium salts at room temperature is one such method, which allows for high yields and scalability .
Chemical Reactions Analysis
Types of Reactions
Dimethyl oct-1-EN-1-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper catalysts, and diaryliodonium salts. Reaction conditions often involve mild temperatures and short reaction times, making these processes efficient and practical for both laboratory and industrial settings .
Major Products Formed
The major products formed from these reactions include various phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl oct-1-EN-1-ylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in catalysis.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: Research is ongoing into its potential use as a drug precursor or as a component in drug delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl oct-1-EN-1-ylphosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and as a chelating agent. Additionally, its ability to undergo various chemical reactions allows it to participate in complex biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl oct-1-EN-1-ylphosphonate include:
- Dimethyl methylphosphonate
- Dimethyl ethylphosphonate
- Dimethyl propylphosphonate
Uniqueness
What sets this compound apart from these similar compounds is its longer octenyl chain, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications requiring specific chain lengths and functional group interactions .
Properties
CAS No. |
174781-90-9 |
|---|---|
Molecular Formula |
C10H21O3P |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
1-dimethoxyphosphoryloct-1-ene |
InChI |
InChI=1S/C10H21O3P/c1-4-5-6-7-8-9-10-14(11,12-2)13-3/h9-10H,4-8H2,1-3H3 |
InChI Key |
LZJMFMGYKXKPJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















